5-(Chloromethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole
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Overview
Description
5-(Chloromethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of chloromethyl and chlorophenylmethyl groups attached to the oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Chloromethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzyl chloride with a suitable nitrile oxide precursor. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired oxadiazole compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
5-(Chloromethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction of the oxadiazole ring or the chloromethyl group can lead to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed under controlled conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in appropriate solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine derivatives, while oxidation can introduce hydroxyl or carbonyl groups.
Scientific Research Applications
5-(Chloromethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is studied for its use in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Biological Research: It is used as a tool compound to study various biological processes and pathways, including enzyme inhibition and receptor binding.
Industrial Applications: The compound is explored for its potential use in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 5-(Chloromethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting key enzymes or binding to receptors involved in disease pathways. The exact mechanism can vary depending on the specific application and target. For example, in antimicrobial research, it may disrupt bacterial cell wall synthesis or interfere with essential metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-Chlorobenzyl chloride: Similar in structure but lacks the oxadiazole ring.
5-Chloromethylfurfural: Contains a furan ring instead of an oxadiazole ring and has different reactivity and applications.
Uniqueness
5-(Chloromethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole is unique due to the presence of both chloromethyl and chlorophenylmethyl groups attached to the oxadiazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-(chloromethyl)-3-[(4-chlorophenyl)methyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2N2O/c11-6-10-13-9(14-15-10)5-7-1-3-8(12)4-2-7/h1-4H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJCFAJFHPOIXSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NOC(=N2)CCl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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